Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate
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Overview
Description
Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate typically involves multiple steps:
Formation of 2,3-dihydro-1,4-benzodioxin-6-yl intermediate: This intermediate can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of 2,5-dioxopyrrolidin-3-yl derivative: This step involves the reaction of succinic anhydride with an appropriate amine to form the pyrrolidinone ring.
Coupling of intermediates: The 2,3-dihydro-1,4-benzodioxin-6-yl intermediate is then coupled with the 2,5-dioxopyrrolidin-3-yl derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Hydrazinecarboxylate formation: The final step involves the reaction of the coupled product with ethyl hydrazinecarboxylate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarboxylate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazinecarboxylates.
Scientific Research Applications
Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting various diseases.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetate
- Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]propanoate
Uniqueness
Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate is unique due to the presence of the hydrazinecarboxylate moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C15H17N3O6 |
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Molecular Weight |
335.31 g/mol |
IUPAC Name |
ethyl N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]amino]carbamate |
InChI |
InChI=1S/C15H17N3O6/c1-2-22-15(21)17-16-10-8-13(19)18(14(10)20)9-3-4-11-12(7-9)24-6-5-23-11/h3-4,7,10,16H,2,5-6,8H2,1H3,(H,17,21) |
InChI Key |
YOQQBHIKLWBYED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC1CC(=O)N(C1=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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